Cas no 76259-00-2 (2H,3H-imidazo1,5-apyridine-3-thione)

2H,3H-Imidazo[1,5-a]pyridine-3-thione is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a thione functional group at the 3-position. This structure imparts unique reactivity and coordination properties, making it valuable in medicinal chemistry and material science applications. The thione moiety enhances its ability to act as a ligand in metal complexes, while the fused ring system contributes to stability and potential biological activity. Its versatility allows for further functionalization, enabling use in pharmaceuticals, agrochemicals, and catalysis. The compound’s well-defined heterocyclic framework also supports studies in molecular recognition and supramolecular chemistry.
2H,3H-imidazo1,5-apyridine-3-thione structure
76259-00-2 structure
Product Name:2H,3H-imidazo1,5-apyridine-3-thione
CAS No:76259-00-2
MF:C7H6N2S
MW:150.200939655304
CID:578864
PubChem ID:737312
Update Time:2025-06-12

2H,3H-imidazo1,5-apyridine-3-thione Chemical and Physical Properties

Names and Identifiers

    • Imidazo[1,5-a]pyridine-3(2H)-thione
    • imidazo[1,5-a]pyrazin-3-ylsulfanyl-acetic acid methyl ester
    • imidazo[1,5-a]pyridine-3-thiol
    • 3-mercaptoimidazo[1,5-a]pyridine
    • BDA25900
    • SR-01000640206-1
    • 2H-imidazo[1,5-a]pyridine-3-thione
    • 2H,3H-imidazo[1,5-a]pyridine-3-thione
    • IPOYUTJDAMAUNH-UHFFFAOYSA-N
    • CCG-50865
    • SCHEMBL11187730
    • EN300-11297
    • 76259-00-2
    • SCHEMBL3538954
    • HMS1715J16
    • AKOS022421500
    • CS-0355903
    • AKOS001111415
    • Z57041981
    • G26452
    • 2H,3H-imidazo1,5-apyridine-3-thione
    • Inchi: 1S/C7H6N2S/c10-7-8-5-6-3-1-2-4-9(6)7/h1-5H,(H,8,10)
    • InChI Key: IPOYUTJDAMAUNH-UHFFFAOYSA-N
    • SMILES: S=C1NC=C2C=CC=CN21

Computed Properties

  • Exact Mass: 150.02500
  • Monoisotopic Mass: 150.025
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 47.4Ų

Experimental Properties

  • Density: 1.41
  • Boiling Point: 300.7°C at 760 mmHg
  • Flash Point: 135.6°C
  • Refractive Index: 1.776
  • PSA: 52.29000
  • LogP: 1.99690

2H,3H-imidazo1,5-apyridine-3-thione Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2H,3H-imidazo1,5-apyridine-3-thione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H326033-25mg
2H,3H-imidazo[1,5-a]pyridine-3-thione
76259-00-2
25mg
$ 50.00 2022-06-02
TRC
H326033-50mg
2H,3H-imidazo[1,5-a]pyridine-3-thione
76259-00-2
50mg
$ 95.00 2022-06-02
TRC
H326033-250mg
2H,3H-imidazo[1,5-a]pyridine-3-thione
76259-00-2
250mg
$ 320.00 2022-06-02
Chemenu
CM271420-100mg
Imidazo[1,5-a]pyridine-3(2H)-thione
76259-00-2 97%
100mg
$*** 2023-03-31
Chemenu
CM271420-250mg
Imidazo[1,5-a]pyridine-3(2H)-thione
76259-00-2 97%
250mg
$*** 2023-03-31
Chemenu
CM271420-500mg
Imidazo[1,5-a]pyridine-3(2H)-thione
76259-00-2 97%
500mg
$*** 2023-03-31
Chemenu
CM271420-1g
Imidazo[1,5-a]pyridine-3(2H)-thione
76259-00-2 97%
1g
$*** 2023-03-31
SHENG KE LU SI SHENG WU JI SHU
sc-279204-250 mg
imidazo[1,5-a]pyridine-3(2H)-thione,
76259-00-2
250MG
¥1,188.00 2023-07-11
Enamine
EN300-11297-0.05g
imidazo[1,5-a]pyridine-3-thiol
76259-00-2 95%
0.05g
$66.0 2023-10-26
Enamine
EN300-11297-0.1g
imidazo[1,5-a]pyridine-3-thiol
76259-00-2 95%
0.1g
$98.0 2023-10-26

Additional information on 2H,3H-imidazo1,5-apyridine-3-thione

Comprehensive Overview of 2H,3H-imidazo[1,5-a]pyridine-3-thione (CAS No. 76259-00-2): Properties, Applications, and Research Insights

2H,3H-imidazo[1,5-a]pyridine-3-thione (CAS No. 76259-00-2) is a heterocyclic organic compound featuring a fused imidazole and pyridine ring system with a thione functional group. This unique structure endows it with versatile chemical properties, making it a subject of interest in pharmaceutical research, material science, and synthetic chemistry. The compound's molecular formula (C7H6N2S) and structural motifs align with bioactive scaffolds frequently explored in drug discovery, particularly for targeting enzyme inhibition and receptor modulation.

Recent studies highlight the potential of 2H,3H-imidazo[1,5-a]pyridine-3-thione as a precursor for fluorescent probes and photocatalysts, addressing growing demand in bioimaging and sustainable chemistry. Its electron-rich core facilitates interactions with metal ions, a property leveraged in designing chelation therapies and sensors. Researchers also investigate its role in corrosion inhibition for industrial applications, responding to trends in green chemistry and material longevity.

The synthesis of 2H,3H-imidazo[1,5-a]pyridine-3-thione typically involves cyclization of 2-aminopyridine derivatives with carbon disulfide or thiourea, followed by purification via recrystallization. Analytical techniques like NMR spectroscopy and mass spectrometry confirm its purity, while X-ray crystallography elucidates its planar conformation. These methodologies align with current quality-by-design (QbD) principles in chemical manufacturing.

In pharmaceuticals, derivatives of 2H,3H-imidazo[1,5-a]pyridine-3-thione exhibit antimicrobial and anti-inflammatory activities, resonating with global health priorities such as antibiotic resistance and chronic inflammation. Computational studies (molecular docking) suggest affinity for kinase targets, spurring innovation in cancer therapeutics. Such applications are frequently searched in PubMed and SciFinder, reflecting interdisciplinary interest.

Environmental and safety profiles of 76259-00-2 are rigorously evaluated. Its low toxicity (LD50 > 500 mg/kg) and biodegradability comply with REACH and OECD guidelines, aligning with ESG (Environmental, Social, Governance) metrics. These attributes cater to industries prioritizing sustainable sourcing and circular economy models.

Market trends indicate rising demand for high-purity 2H,3H-imidazo[1,5-a]pyridine-3-thione, driven by contract research organizations (CROs) and academic labs. Suppliers emphasize batch-to-batch consistency and regulatory documentation, addressing queries on chemical procurement platforms like Sigma-Aldrich and TCI Chemicals.

Future research may explore nanocarrier functionalization or covalent organic frameworks (COFs) using this compound, tapping into nanomedicine and energy storage trends. Collaborative efforts between computational chemists and synthetic biologists could unlock novel applications, reinforcing its relevance in next-gen technologies.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.